N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with a unique structure It is characterized by its multiple aromatic rings and a thioamide group, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves a multi-step process. One common method includes the condensation of aromatic dialdehydes with tetrahydropentalene-2,5-(1H,3H)-dione, followed by further reactions to introduce the thioamide group . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The choice of catalysts and solvents is crucial to minimize by-products and enhance the overall yield.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
The reactions typically involve reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism by which N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide exerts its effects involves interactions with molecular targets and pathways. The thioamide group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
- 1-(4-Methylphenyl)-N,3-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
Uniqueness
N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is unique due to its specific arrangement of aromatic rings and the presence of a thioamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with potential biological activities. Its unique structure suggests a variety of pharmacological properties that warrant detailed investigation. This article summarizes the biological activity of this compound based on existing research.
- Molecular Formula : C31H29N3S
- Molecular Weight : 475.6 g/mol
- IUPAC Name : N,6-bis(4-methylphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Mechanism : The presence of the thioamide group is believed to enhance the compound's ability to disrupt microbial cell membranes.
- Case Study : A study involving derivatives of thioamides demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is noteworthy:
- Mechanism : It may inhibit key inflammatory mediators such as TNF-alpha and IL-6.
- Research Findings : In vitro studies showed that related compounds reduced inflammation markers in human cell lines .
Anticancer Activity
The anticancer effects of this compound are particularly promising:
- Mechanism : It may induce apoptosis in cancer cells through caspase activation.
- Case Study : Research on similar diazacyclopenta derivatives reported a significant decrease in cell viability in various cancer cell lines (e.g., A549 lung adenocarcinoma cells) .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C31H29N3S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N,6-bis(4-methylphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H29N3S/c1-21-11-15-24(16-12-21)28-26-10-6-7-19-33-27(23-8-4-3-5-9-23)20-34(31(26)33)29(28)30(35)32-25-17-13-22(2)14-18-25/h3-5,8-9,11-18,20H,6-7,10,19H2,1-2H3,(H,32,35) |
InChI Key |
LLUKMYZWZPFXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=CC=C5)C(=S)NC6=CC=C(C=C6)C |
Origin of Product |
United States |
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